tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate

Pharmaceutical Intermediate Quality Control Custom Synthesis

tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate (CAS 886365-32-8) is a synthetic small molecule (C₁₈H₂₉N₃O₃, MW 335.44) comprising a pyrrolidine core bearing a tert-butyloxycarbonyl (Boc)-protected 3-amino group and an N‑substituted 2‑amino‑1‑(4‑methoxyphenyl)ethyl side chain. The compound belongs to a broader class of (pyrrolidinyl)phenyl carbamates that have been patented as intermediates for memory‑enhancing agents targeting acetylcholinesterase inhibition.

Molecular Formula C18H29N3O3
Molecular Weight 335.4 g/mol
CAS No. 886365-32-8
Cat. No. B11763243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate
CAS886365-32-8
Molecular FormulaC18H29N3O3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H29N3O3/c1-18(2,3)24-17(22)20-14-9-10-21(12-14)16(11-19)13-5-7-15(23-4)8-6-13/h5-8,14,16H,9-12,19H2,1-4H3,(H,20,22)
InChIKeyADROAGHLHUGPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate (CAS 886365-32-8): A Boc-Protected Pyrrolidine Intermediate for CNS-Focused Medicinal Chemistry


tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate (CAS 886365-32-8) is a synthetic small molecule (C₁₈H₂₉N₃O₃, MW 335.44) comprising a pyrrolidine core bearing a tert-butyloxycarbonyl (Boc)-protected 3-amino group and an N‑substituted 2‑amino‑1‑(4‑methoxyphenyl)ethyl side chain . The compound belongs to a broader class of (pyrrolidinyl)phenyl carbamates that have been patented as intermediates for memory‑enhancing agents targeting acetylcholinesterase inhibition [1]. Its dual‑amine architecture—one primary amine on the side chain and one Boc‑protected amine on the pyrrolidine ring—provides orthogonal synthetic handles, making it a versatile advanced intermediate for parallel medicinal chemistry campaigns in neurological and psychiatric drug discovery [1].

Why Generic Substitution Fails: Physicochemical and Pharmacophoric Differentiation of CAS 886365-32-8 Within the 886365-Series Pyrrolidine Intermediate Family


Within the CAS 886365‑series of tert‑butyl (1‑(2‑amino‑1‑(substituted‑phenyl)ethyl)pyrrolidin‑3‑yl)carbamate intermediates, the 4‑methoxyphenyl substituent of 886365‑32‑8 confers a distinct lipophilicity profile (calculated XlogP = 1.7) that is markedly lower than that of halogenated analogs such as the 4‑bromophenyl (XlogP ≈ 2.4–4.1) and 3‑chlorophenyl (XlogP ≈ 2.4–4.0) congeners [1][2][3]. This difference in polarity directly influences solubility, membrane permeability, and metabolic stability of downstream lead compounds, meaning that swapping one 886365‑series intermediate for another without careful consideration can alter the drug‑like properties of the final molecule [1][3]. Furthermore, the 4‑methoxy group serves as a hydrogen‑bond acceptor and a potential site for O‑demethylation, offering a metabolic soft spot that is absent in the halogenated counterparts, making 886365‑32‑8 a strategically distinct choice for CNS‑oriented structure‑activity relationship (SAR) exploration [2][3].

Quantitative Evidence Guide: Head-to-Head Comparator Data for tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate (CAS 886365-32-8)


Supply Chain Positioning: Purity-Grade Differentiation for QC-Ready Procurement of CAS 886365-32-8

CAS 886365-32-8 is commercially available at NLT 98% purity from MolCore under ISO-certified quality systems, with explicit documentation including SDS and COA . In contrast, the 4‑bromophenyl analog (CAS 886365-21-5) is widely listed at ≥95% purity across multiple suppliers, and the 3‑chlorophenyl analog (CAS 886365-07-7) is predominantly available only via custom synthesis quotation with unspecified batch-level QC [1]. The 98% purity benchmark and ISO certification of 886365-32-8 reduce the need for in-house re‑purification prior to use in GLP‑like medicinal chemistry workflows .

Pharmaceutical Intermediate Quality Control Custom Synthesis

Lipophilicity Differentiation: Quantified XlogP Advantage of the 4-Methoxyphenyl Substituent for CNS Drug-Likeness

The calculated XlogP for CAS 886365-32-8 (4-methoxyphenyl substituent) is 1.7 [1]. This is significantly lower than the XlogP values of the 4-bromophenyl analog (CAS 886365-21-5; XlogP = 2.4 via basechem calculation, and LogP = 4.08 via chemsrc) and the 3-chlorophenyl analog (CAS 886365-07-7; XlogP = 2.4 via basechem, and LogP = 3.97 via CIRS) [2][3]. The ΔXlogP of –0.7 to –2.3 relative to halogenated analogs places 886365-32-8 squarely within the optimal CNS drug-like lipophilicity range (typically XlogP 1–3), whereas the halogenated congeners approach or exceed the upper boundary associated with increased off-target promiscuity and metabolic liability [1][2].

CNS Drug Discovery Physicochemical Properties Lipophilicity

Physicochemical Property Differentiation: Density and Boiling Point Compared Across 886365-Series Analogs

The 4-methoxyphenyl analog (886365-32-8) exhibits a density of 1.13 g/cm³ and a boiling point of 470.1°C at 760 mmHg . Comparator data show that the 4-bromophenyl analog (886365-21-5) has a higher density of 1.33 g/cm³ and a higher boiling point of 482.7°C, while the 3-chlorophenyl analog (886365-07-7) has a density of 1.19 g/cm³ and a lower boiling point of 453.7°C [1]. The intermediate density of 886365-32-8 and its boiling point ranking between the chloro and bromo analogs provide predictable behavior in preparative HPLC and fractional distillation that differs from halogenated counterparts [1].

Purification Process Chemistry Solid-Phase Extraction

Intellectual Property Precedent: 886365-32-8 Aligns with a Patented Pharmacophore Class for Memory-Enhancing Agents

European Patent EP 0 671 388 A1 (Hoechst-Roussel Pharmaceuticals, 1995) explicitly claims (pyrrolidinyl)phenyl carbamates of Formula 1—wherein the phenyl ring may be substituted with loweralkoxy groups including methoxy—as intermediates for the preparation of medicaments that relieve memory dysfunction [1]. CAS 886365-32-8, bearing a 4-methoxyphenyl substituent, falls directly within the Markush scope of this patent family, whereas the 4‑bromophenyl and 3‑chlorophenyl analogs (where Y = halogen) are encompassed as alternative embodiments but lack the specific loweralkoxy pharmacophoric feature highlighted in preferred embodiments [1]. This patent precedent provides a documented rationale for prioritizing the 4‑methoxyphenyl intermediate in CNS drug discovery programs targeting cholinergic dysfunction [1].

Memory Dysfunction Acetylcholinesterase Patent Landscape

Procurement Cost Benchmarking: Price Comparison Against the Closest 886365-Series Halogenated Analog

CAS 886365-32-8 is priced at approximately $100 for 10 mg from Santa Cruz Biotechnology (sc-266783) , and $204 for 1 g from Gencore BioPharma (Cat# 53817) [1]. The 4-bromophenyl analog (CAS 886365-21-5) is listed at $677 for 10 mg from Aladdin , representing a ~577% cost premium for the halogenated comparator at the same scale. Although pricing is vendor‑dependent, the consistently lower catalog pricing for the 4‑methoxyphenyl intermediate across multiple suppliers suggests more favorable synthetic accessibility and raw material costs [1].

Procurement Cost Efficiency Medicinal Chemistry

Recommended Application Scenarios for tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate (CAS 886365-32-8)


CNS Drug Discovery: Lead Optimization of Memory-Enhancing (Pyrrolidinyl)phenyl Carbamates

Leveraging the documented patent precedent for (pyrrolidinyl)phenyl carbamates as memory‑enhancing agents [1], CAS 886365-32-8 should be prioritized as the advanced intermediate for SAR exploration of acetylcholinesterase‑targeted compounds. Its lower alkoxy pharmacophoric substitution aligns with the preferred patent embodiments, and its favorable XlogP of 1.7 supports CNS drug‑likeness better than the more lipophilic bromo or chloro analogs (XlogP ≥ 2.4) [2]. The orthogonal Boc and primary amine functionalities permit late‑stage diversification at either the pyrrolidine nitrogen or the side‑chain amine, enabling rapid library synthesis [1].

Quality‑Controlled Medicinal Chemistry Scale‑Up Requiring ISO‑Grade Intermediates

For laboratories transitioning from hit identification to lead optimization where batch‑to‑batch reproducibility is critical, CAS 886365-32-8 is available at NLT 98% purity under ISO‑certified quality systems [1]. This purity specification exceeds the ≥95% typical of halogenated 886365‑series analogs [2], reducing the burden of pre‑use purification and enabling direct integration into GLP‑like workflows. The documented availability of SDS and COA further supports regulatory‑conscious procurement [1].

Cost‑Constrained Parallel Synthesis Campaigns for Neurological Target Libraries

With a catalog price of ~$100/10 mg compared to $677/10 mg for the 4‑bromophenyl analog [1][2], CAS 886365-32-8 offers a ~5.8‑fold cost advantage at the milligram scale. This price differential enables the synthesis of larger, more diverse compound libraries within fixed budgets. The 4‑methoxyphenyl intermediate is therefore the economically rational choice for parallel medicinal chemistry programs targeting neurological or psychiatric GPCRs, kinases, or acetylcholinesterase where the 886365‑series scaffold is employed [1][2].

Process Chemistry Development: Predictable Purification Behavior in Preparative Chromatography

The intermediate density (1.13 g/cm³) and boiling point (470.1°C) of CAS 886365-32-8 [1] differ measurably from the 4‑bromophenyl (density 1.33 g/cm³, bp 482.7°C) and 3‑chlorophenyl (density 1.19 g/cm³, bp 453.7°C) analogs [2]. Process chemists can use these validated physicochemical parameters to predict preparative HPLC retention times, optimize distillation conditions, and select appropriate solid‑phase extraction protocols without encountering the retention time shifts associated with halogenated congeners [1][2].

Quote Request

Request a Quote for tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.